4'-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide
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Overview
Description
4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide is an organic compound with the molecular formula C17H14N2O5S and a molecular weight of 358.37 g/mol . This compound is characterized by the presence of a nitro group, a biphenyl structure, a sulfonic acid group, and a furan ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide typically involves multiple steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4’ position.
Sulfonation: The nitrated biphenyl is then sulfonated using fuming sulfuric acid to introduce the sulfonic acid group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound can modulate enzymatic activity, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4’-Nitrobiphenyl-4-sulfonic acid: Lacks the furan-2-yl-methylamide group.
Biphenyl-4-sulfonic acid (furan-2-yl-methyl)amide: Lacks the nitro group.
4’-Aminobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide: Contains an amino group instead of a nitro group.
Uniqueness
4’-Nitrobiphenyl-4-sulfonic acid (furan-2-yl-methyl)amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-19(21)15-7-3-13(4-8-15)14-5-9-17(10-6-14)25(22,23)18-12-16-2-1-11-24-16/h1-11,18H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFBXQGXBHMGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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